molecular formula C16H10Cl2N2O4 B2448037 3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one CAS No. 320420-36-8

3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one

Cat. No.: B2448037
CAS No.: 320420-36-8
M. Wt: 365.17
InChI Key: QFUUSRPYNVHKAP-RIYZIHGNSA-N
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Description

3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a useful research compound. Its molecular formula is C16H10Cl2N2O4 and its molecular weight is 365.17. The purity is usually 95%.
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Biological Activity

3-[(E)-2-[(3,5-dichlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H14Cl2N2O3\text{C}_{16}\text{H}_{14}\text{Cl}_{2}\text{N}_{2}\text{O}_{3}

This compound features a benzofuran moiety substituted with a nitroethenyl group and a dichlorophenyl amino group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity
  • Antimicrobial Activity
  • Anti-inflammatory Effects

Anticancer Activity

Research indicates that compounds containing benzofuran derivatives often exhibit significant anticancer properties. In particular:

  • In vitro Studies : The compound demonstrated notable cytotoxicity against various cancer cell lines. For instance, studies have shown that similar benzofuran derivatives can inhibit the proliferation of human breast cancer MCF-7 cells with IC50 values ranging from 12.4 μM to 58 μM .
CompoundCell LineIC50 (μM)
This compoundMCF-758
5α,8α-epoxy-4α,6β-dihydroxyamorphan-2-oneHeLa12.4
Benzofuran derivativeVarious< 35.62

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar structures have shown effectiveness against a range of pathogens:

  • In vitro Assays : Compounds with similar structural features have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory mediators:

  • Mechanism of Action : Research indicates that benzofuran derivatives can reduce levels of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in stimulated cells .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Study on Cancer Cell Lines : A study demonstrated that the compound inhibited cell growth in MCF-7 cells significantly more than conventional chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : A comparative analysis showed that similar benzofuran compounds exhibited stronger antimicrobial activity than standard antibiotics against resistant strains of bacteria .

Properties

IUPAC Name

3-[(E)-2-(3,5-dichloroanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O4/c17-9-5-10(18)7-11(6-9)19-8-14(20(22)23)15-12-3-1-2-4-13(12)16(21)24-15/h1-8,15,19H/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUUSRPYNVHKAP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)C(=CNC3=CC(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(OC2=O)/C(=C\NC3=CC(=CC(=C3)Cl)Cl)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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